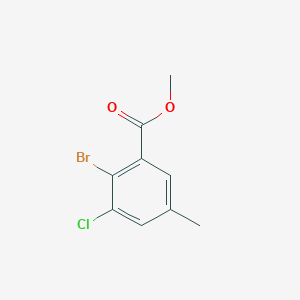
(3-Bromo-5-methoxy-4-propoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-5-methoxy-4-propoxyphenyl)methanol: is a complex organic compound characterized by the presence of bromine, methoxy, and propoxy groups attached to a phenyl ring, with a methanol group attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The synthesis of this compound typically involves the bromination of 4-propoxyphenol followed by methoxylation. The bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide, while methoxylation can be performed using methanol and an acid catalyst.
Propoxylation: The propoxy group can be introduced using propyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
(3-Bromo-5-methoxy-4-propoxyphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and acidic conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Nucleophiles such as sodium iodide, polar aprotic solvents.
Major Products Formed:
Oxidation: (3-Bromo-5-methoxy-4-propoxyphenyl)carboxylic acid.
Reduction: (3-Bromo-5-methoxy-4-propoxyphenyl)methane.
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Studied for its pharmacological effects and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (3-Bromo-5-methoxy-4-propoxyphenyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(3-Bromo-5-methoxy-4-propoxyphenyl)methanol: can be compared with other similar compounds, such as:
(3-Bromo-4-propoxyphenyl)methanol: Similar structure but lacking the methoxy group.
(3-Bromo-5-methoxyphenyl)methanol: Similar structure but lacking the propoxy group.
(3-Bromo-4-propoxyphenyl)ethanol: Similar structure but with an ethyl group instead of a methanol group.
This compound .
Eigenschaften
Molekularformel |
C11H15BrO3 |
|---|---|
Molekulargewicht |
275.14 g/mol |
IUPAC-Name |
(3-bromo-5-methoxy-4-propoxyphenyl)methanol |
InChI |
InChI=1S/C11H15BrO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h5-6,13H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
WEDFHWCGHMUKHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1Br)CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[(2-ethoxy-4-methyl-1H-benzimidazol-6-yl)oxy]butanoate](/img/structure/B15358377.png)

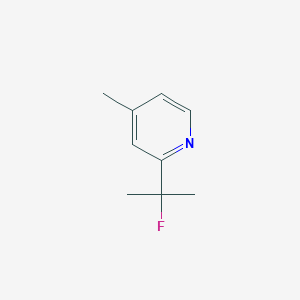
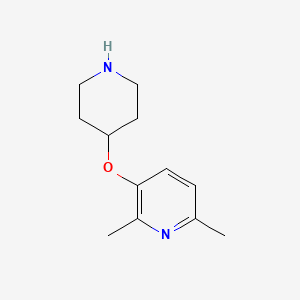


![6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B15358414.png)
![(3S)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15358416.png)
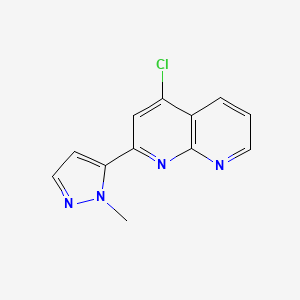
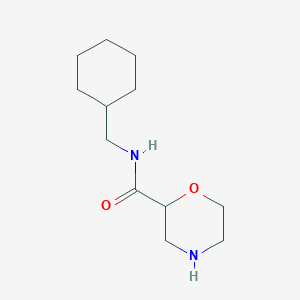
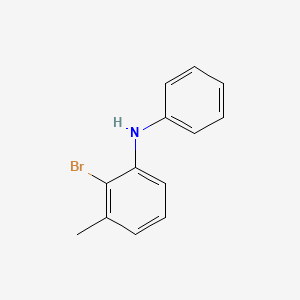
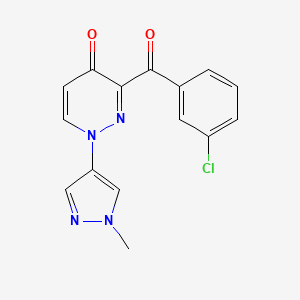
![3-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15358456.png)
